The gut microbiota-bile acid axis links the positive association between chronic insomnia and cardiometabolic diseases

  • Nature Communications 13, no. 1 (2022): 3002.
  • Jiang, Zengliang, Lai-bao Zhuo, Yan He, Yuanqing Fu, Luqi Shen, Fengzhe Xu, Wanglong Gou et al.

Abstract

Evidence from human cohorts indicates that chronic insomnia is associated with higher risk of cardiometabolic diseases (CMD), yet whether gut microbiota plays a role is unclear. Here, in a longitudinal cohort (n = 1809), we find that the gut microbiota-bile acid axis may link the positive association between chronic insomnia and CMD. Ruminococcaceae UCG-002 and Ruminococcaceae UCG-003 are the main genera mediating the positive association between chronic insomnia and CMD. These results are also observed in an independent cross-sectional cohort (n = 6122). The inverse associations between those gut microbial biomarkers and CMD are mediated by certain bile acids (isolithocholic acid, muro cholic acid and nor cholic acid). Habitual tea consumption is prospectively associated with the identified gut microbiota and bile acids in an opposite direction compared with chronic insomnia. Our work suggests that microbiota-bile acid axis may be a potential intervention target for reducing the impact of chronic insomnia on cardiometabolic health.

Product
Name Isolithocholic acid
Cat. No. B074447
CAS No. 1534-35-6
Formula C24H40O3
M. Wt 376.6 g/mol
IUPAC Name (4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
InChI Key SMEROWZSTRWXGI-WFVDQZAMSA-N
SMILES CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
PubChem CID 164853